The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. Here are some common methods:
Technical details regarding specific reaction conditions (temperature, time, solvent ratios) are critical for successful synthesis but may vary based on the chosen method .
The molecular formula of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is , with a molecular weight of approximately 331.372 g/mol.
The compound's structure can be represented using SMILES notation: CC(C(=O)N1CCN(CC1)CCO)C(=O)C2=CC=C(C=C2)OC .
The compound can participate in various chemical reactions typical of amides and heterocycles:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors:
Data from pharmacological studies would be necessary to confirm these interactions and elucidate the precise mechanisms involved .
These properties are crucial for practical applications in laboratory settings and pharmaceutical formulations .
3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several potential scientific uses:
The ongoing research into this compound's properties suggests promising avenues for therapeutic applications in various fields, including neuropharmacology and cancer therapy .
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5